(E)-N-(2-Hydroxyethyl)-7-[(2R)-3-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enamide
Beschreibung
This compound is a prostaglandin-like enamide derivative characterized by:
- Core structure: A cyclopentane ring substituted with a 5-oxo group, a (2R)-configured hydroxy group, and an (E)-3-hydroxyoct-1-enyl chain.
- Side chain: A hept-5-enamide group linked to an N-(2-hydroxyethyl) moiety.
- Key functional groups: Hydroxy groups at multiple positions, an α,β-unsaturated enamide, and an oxocyclopentyl scaffold.
The stereochemistry (E-configuration of the enamide and 2R-hydroxy group) is critical for its conformational stability and biological interactions .
Eigenschaften
IUPAC Name |
(E)-N-(2-hydroxyethyl)-7-[(2R)-3-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h4,7,12-13,17-19,21,24-25,27H,2-3,5-6,8-11,14-16H2,1H3,(H,23,28)/b7-4+,13-12+/t17?,18?,19-,21?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKWUSPPIQURFM-CABIYIIJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)NCCO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(/C=C/[C@H]1C(CC(=O)C1C/C=C/CCCC(=O)NCCO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Structural Analog 1: (Z)-7-{(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(S,E)-3-hydroxy-5-phenylpent-1-en-1-yl]cyclopentyl}-N-ethylhept-5-enamide
Key Differences :
- Substituent on cyclopentane : A phenylpentenyl chain replaces the hydroxyoctenyl group, altering hydrophobicity and steric bulk.
- Stereochemistry : The Z-configuration of the enamide (vs. E in the target compound) reduces planarity and may affect receptor binding.
- Biological implications : The phenyl group enhances aromatic interactions but may reduce solubility compared to the hydroxyoctenyl chain in the target compound .
Structural Analog 2: (E)-7-((1R,2R,3R)-3-Hydroxy-2-[(3S,5S,E)-3-hydroxy-5-methylnon-1-en-1-yl]-5-oxocyclopentyl)hept-2-enoic Acid
Key Differences :
Structural Analog 3: (5E)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic Acid
Key Differences :
- Cyclopentane substitution : A 3-methyloctenyl group replaces the hydroxyoctenyl chain, introducing branching that may hinder enzymatic metabolism.
- Molecular weight : 368.5 g/mol (vs. ~435–450 g/mol estimated for the target compound), suggesting differences in pharmacokinetics .
- Stereocenters : Both compounds have 5 defined stereocenters, but the target compound’s additional hydroxyethylamide group introduces unique polar interactions .
Structural Analog 4: N-(3,4-Dimethoxyphenethyl)-N-(5-hydroxy-2,2-dimethylhexyl)acetamide
Key Differences :
- Core structure : Lacks the prostaglandin-like cyclopentane ring, reducing structural complexity.
- Functional groups : Dimethoxyphenethyl and dimethylhexyl groups prioritize lipophilicity over the target compound’s polar hydroxy-enamide system.
- Synthetic route : Prepared via Grignard reactions, contrasting with the stereoselective methods used for prostaglandin analogs .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Hydroxyoctenyl vs. phenylpentenyl chains : The hydroxyoctenyl group in the target compound improves water solubility compared to phenyl analogs but may reduce affinity for hydrophobic binding pockets .
- Amide vs. carboxylic acid termini : The hydroxyethylamide group enhances metabolic stability relative to carboxylic acid derivatives, which are prone to glucuronidation .
- Stereochemical complexity : The (2R)-hydroxy and (E)-enamide configurations are critical for mimicking natural prostaglandins, as seen in analogs with similar antiplatelet or vasodilatory activity .
Notes
Stereochemical sensitivity: Minor changes in configuration (e.g., Z vs. E enamide) drastically alter bioactivity, necessitating precise synthesis .
Substituent effects : Hydrophilic groups (e.g., hydroxyethylamide) improve solubility but may limit blood-brain barrier penetration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
